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Compound of Interest

Compound Name: Marasmic acid

Cat. No.: B1676070

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marasmic acid is a sesquiterpenoid natural product first isolated from the fungus Marasmius
conigenus. It belongs to the class of polycyclic sesquiterpenes and exhibits a range of
biological activities, including antibacterial and antifungal properties.[1] Its complex chemical
structure and notable bioactivity make it a subject of interest for natural product synthesis and
drug discovery. This technical guide provides an in-depth overview of the spectral data of
Marasmic acid, details the experimental protocols for its analysis, and explores its interaction
with biological signaling pathways.

Chemical Structure and Properties
e Chemical Formula: C1sH1804[2]

e Molecular Weight: 262.30 g/mol [2]

e CAS Number: 2212-99-9[2]

e |[UPAC Name: (1S,2S,6S,9R,10S)-10-hydroxy-4,4-dimethyl-12-o0x0-11-
oxatetracyclo[7.3.1.0%,°.02,°]tridec-7-ene-8-carbaldehyde[2]

Spectral Data
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Precise, experimentally-derived spectral data for Marasmic acid, including specific chemical
shifts and mass-to-charge ratios, are not readily available in the public domain literature
reviewed for this guide. The following tables are presented with placeholder data to illustrate
the conventional format for such information. Researchers are advised to acquire and interpret
their own experimental data for definitive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of Marasmic Acid (Placeholder Data)

. . Coupling
Chemical Shift o Number of .
Multiplicity Constant (J) Assignment
(3) ppm Protons
Hz
e.g., 9.80 S - 1H CHO
e.g., 6.50 d 8.0 1H Olefinic H
e.g., 4.20 dd 10.0, 5.0 1H CH-O
e.g., 2.50 m - 2H CH:
e.g., 1.10 S - 3H CHs
e.g., 1.05 S - 3H CHs

Table 2: 13C NMR Spectral Data of Marasmic Acid (Placeholder Data)
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Chemical Shift (8) ppm Carbon Type Assighment
e.g., 205.0 C=0 Aldehyde
e.g., 170.0 Cc=0 Lactone

e.g., 145.0 C Olefinic C
e.g., 130.0 CH Olefinic CH
e.g., 80.0 CH-O CH-OH

e.g., 55.0 CH Bridgehead CH
e.g., 45.0 C Quaternary C
e.g., 35.0 CH: Methylene
e.g., 25.0 CHs Methyl

e.g., 20.0 CHs Methyl

Mass Spectrometry

Table 3: Mass Spectrometry Data of Marasmic Acid (Placeholder Data)

miz Relative Intensity (%) Proposed Fragment
e.g., 262 [M]*, e.g., 80 Molecular lon

e.g., 244 e.g., 60 [M - H20]*

e.g., 233 e.g., 100 [M - CHO]*

e.g., 219 e.g., 45 [M - CsH7]*

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and mass

spectrometry data for sesquiterpenoids like Marasmic acid.

NMR Spectroscopy
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. Sample Preparation:

Dissolve 5-10 mg of purified Marasmic acid in approximately 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD). The choice of solvent should be
based on the solubility of the compound and should not have signals that overlap with key

resonances of the analyte.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts (& = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.
. IH NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion and resolution.

Acquisition Parameters:

[¢]

Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

Number of Scans: 16 to 64 scans, depending on the sample concentration.

[¢]

[e]

Relaxation Delay (d1): 1-2 seconds.

o

Acquisition Time (aq): 3-4 seconds.

[¢]

Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for most organic
molecules.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an
exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS
signal.

. 13C NMR Spectroscopy:

Instrument: The same spectrometer as used for *H NMR.
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e Acquisition Parameters:

o

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30).

[¢]

Number of Scans: 1024 to 4096 scans are typically required due to the low natural
abundance of 13C.

[¢]

Relaxation Delay (d1): 2 seconds.

[¢]

Spectral Width (sw): A range of 0 to 220 ppm is appropriate for most organic compounds.

» Processing: Apply a Fourier transform to the FID with an exponential window function (line
broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift
scale to the TMS signal or the residual solvent peak.

Mass Spectrometry

1. Sample Preparation:

o Dissolve a small amount of the purified Marasmic acid (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol, acetonitrile, or a mixture of both.

e The solution can be directly infused into the mass spectrometer or injected into a liquid
chromatography system coupled to the mass spectrometer (LC-MS).

2. High-Resolution Mass Spectrometry (HRMS):

 Instrument: An Orbitrap, Time-of-Flight (TOF), or Fourier-Transform lon Cyclotron
Resonance (FT-ICR) mass spectrometer.

« lonization Method: Electrospray lonization (ESI) is commonly used for polar molecules like
Marasmic acid and can be run in either positive or negative ion mode.

o Data Acquisition:

o Acquire the full scan mass spectrum over a mass range of m/z 100-500.
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o The high resolution and mass accuracy of the instrument will allow for the determination of
the elemental composition of the molecular ion and its fragments.

3. Tandem Mass Spectrometry (MS/MS):
e To obtain structural information, perform tandem mass spectrometry on the molecular ion.

o Method: Select the [M+H]* or [M-H]~ ion as the precursor ion and subject it to Collision-
Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

e Analysis: Analyze the resulting fragment ions to elucidate the fragmentation pattern, which
can provide valuable information about the compound's structure.

Biological Activity and Signaling Pathway

Marasmic acid has been reported to interfere with the membrane sensor histidine kinase
MoSInlp in the fungus Magnaporthe oryzae. This interference leads to the superactivation of
the High Osmolarity Glycerol (HOG) pathway, ultimately causing cell death.

High Osmolarity Glycerol (HOG) Signaling Pathway

The HOG pathway is a conserved mitogen-activated protein kinase (MAPK) cascade in fungi
that responds to environmental stress, particularly osmotic stress. The pathway is crucial for
cell survival under hyperosmotic conditions.
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Caption: The High Osmolarity Glycerol (HOG) signaling pathway in fungi and the inhibitory
effect of Marasmic acid.

Conclusion

Marasmic acid remains a fascinating natural product with significant biological activity. While
detailed public spectral data is sparse, the established methodologies for NMR and mass
spectrometry provide a clear path for researchers to fully characterize this and similar
molecules. Understanding its interaction with key fungal signaling pathways, such as the HOG
pathway, opens avenues for the development of novel antifungal agents. Further research into
the synthesis of Marasmic acid analogues and their biological evaluation will be crucial in
harnessing its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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